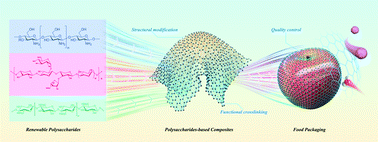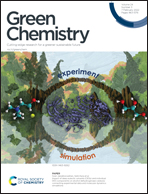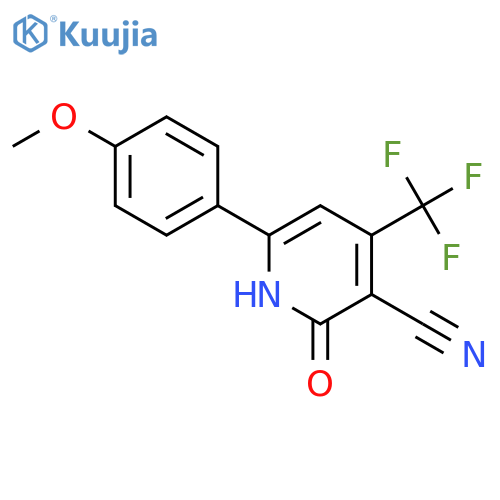Overview of renewable polysaccharide-based composites for biodegradable food packaging applications
Green Chemistry Pub Date: 2021-12-03 DOI: 10.1039/D1GC03898B
Abstract
Renewable environmentally friendly polysaccharides and their composites meet the requirements of green chemistry, which have been extensively used for biodegradable food packaging applications. Renewable polysaccharides include cellulose, nanocellulose, hemicellulose, chitosan, starch, pectin, etc. The present study is divided into biomass-based composites (cellulose, nanocellulose, and hemicellulose), chitosan-based composites, and other polysaccharide-based composites (starch, pectin, etc.). Special attention has been paid to various synthetic strategies, intrinsic microstructures, inherent properties, and potential food packaging applications. The differences among these renewable polysaccharide-based composites were comparably reviewed with detailed examples. The problems and future research on renewable polysaccharide-based composites are suggested for biodegradable food packaging applications. It is expected that the potential superiority of polysaccharide-based composites in food packaging will promote the development of green chemistry.

Recommended Literature
- [1] Redox cycling with facing interdigitated array electrodes as a method for selective detection of redox species
- [2] The reductase test for milk
- [3] A dendrimer matrix for performance enhancement of evanescent wave absorption-based fiber-optic biosensors†
- [4] Self-activation for activated carbon from biomass: theory and parameters†
- [5] Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis†
- [6] Microgravimetric lectinbiosensor based on signal amplification using carbohydrate-stabilized gold nanoparticles†
- [7] Evidence for plasmid DNA exchange after polyplex mixing†
- [8] II(a). Oxidation-reduction reactions involving inorganic substrates. Aqueous chemistry of inorganic free radicals. Part 3.—The kinetics and mechanism of the reaction of peroxydisulphate ion and hydrogen peroxide
- [9] Better through oxygen functionality? The benzophenone/dicyclohexylmethanol LOHC-system†
- [10] Regioselective enzymatic acylation of complex natural products: expanding molecular diversity†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 112695-98-4
-
CAS no.: 113305-56-9
-
CAS no.: 162758-94-3
-
CAS no.: 151055-86-6
-
CAS no.: 197794-83-5









